2-Hydroxy-5-nitrobenzamide
Overview
Description
2-Hydroxy-5-nitrobenzamide is a compound that has been studied for its interesting chemical properties and potential applications. It is characterized by the presence of both hydroxyl and nitro functional groups attached to a benzamide structure. This compound has been the subject of various research studies, which have explored its vibrational spectrum, reductive chemistry, and potential use in biocompatible polymers, among other aspects.
Synthesis Analysis
The synthesis of 2-Hydroxy-5-nitrobenzamide and related compounds has been explored in several studies. For instance, the synthesis of related nitrobenzamide derivatives has been described, where different substituents and reaction conditions lead to the formation of various products with potential biological activity . Additionally, the synthesis of bicyclic structures starting from o-nitrobenzamide precursors has been reported, which could be related to the synthetic pathways of 2-Hydroxy-5-nitrobenzamide .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-5-nitrobenzamide has been examined using Car-Parrinello molecular dynamics simulation to understand the nature of its intra- and intermolecular hydrogen bonding . The vibrational spectrum, particularly the O-H and N-H stretching modes, has been studied to assess the strength of these hydrogen bonds. The crystal structure of related compounds has also been determined, providing insights into the molecular conformation and potential intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of 2-Hydroxy-5-nitrobenzamide has been investigated, particularly in the context of its potential as a protecting group for diazeniumdiolates. It has been shown that the 2-hydroxy-5-nitrobenzyl group can release nitric oxide efficiently in certain conditions, which is relevant for the development of NO-releasing polymers with enhanced biocompatibility . The reductive chemistry of nitrobenzamide derivatives has also been studied, revealing the electron-affinic nature of certain nitro groups and the formation of various reduction products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-5-nitrobenzamide are closely related to its molecular structure and reactivity. The compound's ability to form hydrogen bonds influences its vibrational spectrum and potentially its solubility and stability . The presence of nitro groups also affects its reductive behavior and the types of chemical transformations it can undergo . The compound's potential as a protecting group for diazeniumdiolates suggests that it has specific thermal stability and release characteristics that are important for biomedical applications .
Scientific Research Applications
Vibrational Spectrum Study through Car-Parrinello Simulation
2-Hydroxy-5-nitrobenzamide has been utilized in the study of medium strong intra- and intermolecular hydrogen bonding in its crystal phase. Infrared spectroscopy and Car-Parrinello molecular dynamics simulation were used to examine the nature of these hydrogen bonds, especially focusing on the O-H and N-H stretching modes in the infrared spectra. This study provides insights into the quantitative and qualitative aspects of hydrogen bonding strength in such compounds (Brela et al., 2012).
Metal Coordination Chemistry
The compound exhibits diverse coordination modes when interacting with metals, depending on the reaction conditions. It can act as a zwitterion or in an ionic form in various metal:ligand ratios. The solvent also plays a significant role in these complexation reactions, influencing the formation of different copper complexes. This highlights its potential in the field of coordination chemistry and material science (McGinley et al., 2009).
Antibacterial Activity
Hydroxy-substituted benzothiazole derivatives, including those with 2-hydroxy-5-nitrobenzamide, have shown significant antibacterial activity against Streptococcus pyogenes. This demonstrates its potential application in the development of new antibacterial agents (Gupta, 2018).
As a Protecting Group in NO-releasing Polymers
The 2-hydroxy-5-nitrobenzyl group has been shown to be an effective protecting group for diazeniumdiolates. These structures exhibit enhanced thermal stability and efficiently release nitric oxide (NO) in specific conditions, suggesting applications in biomedical engineering, particularly in developing NO-releasing polymers with improved biocompatibility (Xu et al., 2008).
Crystal Structure Analysis
The crystal structure of various derivatives of 2-hydroxy-5-nitrobenzamide has been determined, providing valuable information about the molecular arrangement and potential interactions in solid state. This contributes to a better understanding of its physico-chemical properties (Zong & Wang, 2009).
properties
IUPAC Name |
2-hydroxy-5-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-7(11)5-3-4(9(12)13)1-2-6(5)10/h1-3,10H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIKHLOGVRDSGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30489369 | |
Record name | 2-Hydroxy-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30489369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-nitrobenzamide | |
CAS RN |
2912-78-9 | |
Record name | 2-Hydroxy-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30489369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.